2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Overview
Description
“2-Chloro-6-(trifluoromethyl)isonicotinonitrile” is a chemical compound with the molecular formula C7H2ClF3N2. It has a molecular weight of 206.55 . It’s also known by other names such as “2-Chloro-6-trifluoro isonicotinonitrile” and "2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H2ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 196.8±35.0 °C, and its density is predicted to be 1.51±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Chemical Reactions and Synthesis
2-Chloro-6-(trifluoromethyl)isonicotinonitrile has been involved in various chemical reactions and syntheses. For instance, it undergoes regioselective nucleophilic substitution reactions, as demonstrated in the study where 2,6-dichloro-4-methylnicotinonitrile reacted with malononitrile dimer, leading to the formation of a new compound (Dyadyuchenko et al., 2021). Additionally, this compound has been utilized in the synthesis of complex organic structures, such as 2-trifluoromethylated indoles, which are produced through radical trifluoromethylation of isonitriles (Zhang & Studer, 2014).
Environmental and Agricultural Studies
In environmental and agricultural contexts, derivatives of this compound, such as atrazine, have been studied for their impact. For example, research has been conducted on the degradation of atrazine in water using ozone/hydrogen peroxide treatment (Nélieu et al., 2000). Moreover, the effect of atrazine on chromatin activity in corn and soybean has been investigated, indicating its influence on RNA synthesis and chromatin template availability (Penner & Early, 1972).
Coordination Chemistry and Materials Science
This compound has been used in coordination chemistry and materials science. For instance, its reactions with [Cd(SCN)2] have led to the synthesis of coordination polymers with potential applications in materials science (Chen, Liu, & You, 2002).
Analytical and Biochemical Studies
In analytical chemistry, derivatives of this compound have been used as model compounds in immunoassays for analyzing non-extractable triazine residues (Dankwardt et al., 1996).
Safety and Hazards
“2-Chloro-6-(trifluoromethyl)isonicotinonitrile” is classified as having acute toxicity (oral), and it’s harmful if swallowed . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If it gets in the eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJFUZIDAHUIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695956 | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-38-0 | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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